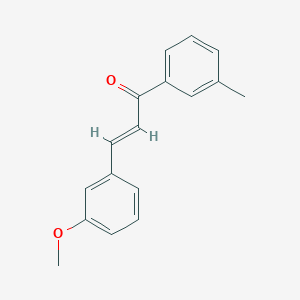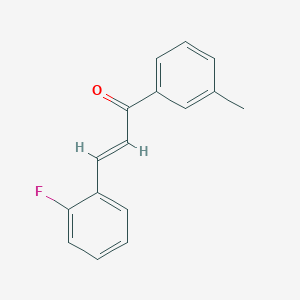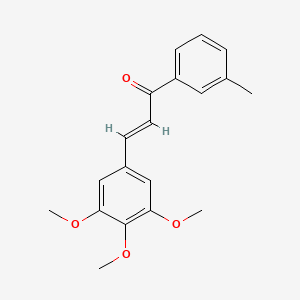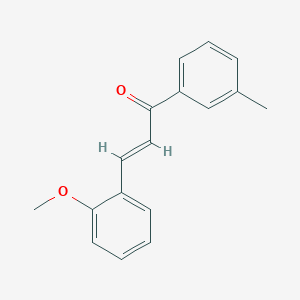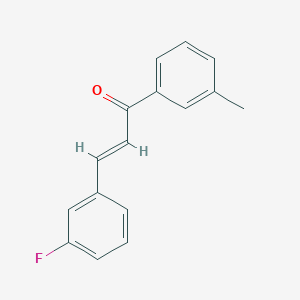
(2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as DMMP, is a synthetic compound used in a variety of scientific research applications. It is an organosulfur compound that contains a phenyl ring with two methoxy groups and a methyl group. DMMP has been studied for its potential to act as a ligand for various enzymes and proteins, as well as its ability to interact with other organic compounds.
Applications De Recherche Scientifique
(2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one has been studied for its potential to act as a ligand for various enzymes and proteins, as well as its ability to interact with other organic compounds. It has been used in research related to enzyme inhibition, drug discovery, and protein-ligand interactions. This compound has also been studied for its potential to be used as a fluorescent probe for the detection of reactive oxygen species, which can be used to study oxidative stress in cells.
Mécanisme D'action
(2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is believed to act as a ligand for various enzymes and proteins by binding to their active sites. This binding can then lead to inhibition of the enzyme or protein, or to the formation of a complex between the two molecules. In addition, this compound can interact with other organic compounds, such as fatty acids, to form complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, it has been studied for its potential to act as a ligand for various enzymes and proteins, as well as its ability to interact with other organic compounds. In addition, this compound has been studied for its potential to be used as a fluorescent probe for the detection of reactive oxygen species, which can be used to study oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable under a variety of conditions. In addition, this compound is soluble in a variety of organic solvents, which makes it easy to use in a variety of experiments. However, this compound has some limitations as well. It is not very soluble in water, which can limit its use in certain experiments. In addition, this compound has a relatively low affinity for many proteins and enzymes, which can limit its effectiveness in some experiments.
Orientations Futures
There are several potential future directions for the use of (2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one. It could be used to study the interaction of enzymes and proteins with other organic compounds, or to study the effects of oxidative stress on cells. It could also be used to develop new drugs or to create fluorescent probes for the detection of reactive oxygen species. In addition, this compound could be used to study the effects of environmental pollutants on cells or to develop new methods for the synthesis of organic compounds.
Méthodes De Synthèse
(2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is synthesized through a multi-step process that involves the use of an organosulfur compound, such as 2-chloro-3-methylphenylsulfenyl chloride, which is then reacted with an arylboronic acid, such as 3-methylphenylboronic acid. This reaction is followed by a catalytic hydrogenation of the resulting product, which yields the desired this compound.
Propriétés
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-5-4-6-14(11-13)17(19)9-7-15-12-16(20-2)8-10-18(15)21-3/h4-12H,1-3H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZNOWZVGKRFIE-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

